molecular formula C25H30O5 B14081763 Kanzonol Y CAS No. 184584-87-0

Kanzonol Y

Cat. No.: B14081763
CAS No.: 184584-87-0
M. Wt: 410.5 g/mol
InChI Key: DKIYWPRXYDNQFG-XMMPIXPASA-N
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Description

Kanzonol Y is a prenylated chalcone (a subclass of flavonoids) isolated primarily from Glycyrrhiza glabra (licorice) . Its IUPAC name is 1-[2,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-2-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]propan-1-one, with the molecular formula C25H30O5 and a molecular weight of 410.50 g/mol . Key physicochemical properties include a high lipophilicity (XLogP = 6.30), topological polar surface area (TPSA) of 98.00 Ų, and hydrogen-bonding capacity (5 acceptors, 4 donors) . Pharmacologically, this compound exhibits anti-inflammatory, antioxidant, and antiviral activities, particularly against adenoviruses and Zika virus (ZIKV) . Its structural uniqueness lies in two prenyl (3-methylbut-2-en-1-yl) groups attached to the A and B rings of the chalcone scaffold, which enhance its bioactivity .

Properties

CAS No.

184584-87-0

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

(2R)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-2-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propan-1-one

InChI

InChI=1S/C25H30O5/c1-15(2)5-8-18-11-17(7-10-21(18)26)12-24(29)25(30)20-13-19(9-6-16(3)4)22(27)14-23(20)28/h5-7,10-11,13-14,24,26-29H,8-9,12H2,1-4H3/t24-/m1/s1

InChI Key

DKIYWPRXYDNQFG-XMMPIXPASA-N

Isomeric SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)[C@@H](CC2=CC(=C(C=C2)O)CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C(CC2=CC(=C(C=C2)O)CC=C(C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanzonol Y can be synthesized through the extraction and fractionation of the methanolic extract of Glycyrrhiza glabra roots. The process involves silica gel column chromatography and preparative thin-layer chromatography (TLC) to isolate the compound . The structure of this compound is confirmed through spectroscopic and mass spectrometric analyses.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from licorice roots, followed by purification using chromatographic techniques. Advances in biotechnological methods may also facilitate the production of this compound through microbial synthesis or plant cell cultures.

Chemical Reactions Analysis

Types of Reactions: Kanzonol Y undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.

    Reduction: Reduction reactions can convert the chalcone structure to dihydrochalcones, altering its biological properties.

    Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various derivatives with different pharmacological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and various substituted derivatives, each with unique biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Structural Comparison

Kanzonol Y belongs to a family of prenylated flavonoids isolated from Glycyrrhiza species. Key structural analogs include:

Compound Source Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound G. glabra C25H30O5 410.50 Two prenyl groups on A/B rings
Kanzonol W G. glabra C20H16O5 336.35 Single prenyl group, fused benzopyran core
Kanzonol T G. glabra C25H24O6 420.47 Methoxy substituents, one prenyl group
Kanzonol R G. uralensis C22H26O5 370.44 Formyl group at C-3, single prenyl chain
Kanzonol E G. kansuensis C20H18O4 322.36 Non-prenylated, hydroxylated chalcone

Key Observations :

  • Prenylation enhances lipophilicity and membrane permeability, as seen in this compound vs. non-prenylated Kanzonol E .
  • Kanzonol W’s fused benzopyran core confers rigidity, reducing metabolic degradation compared to this compound’s flexible chalcone scaffold .
Pharmacological Activity
Compound Antiviral Activity Antioxidant Capacity Enzyme Inhibition (α-Amylase/α-Glucosidase) Anti-Inflammatory Effects
This compound Inhibits adenovirus ; ZIKV NS5 polymerase Moderate Not reported Suppresses iNOS expression
Kanzonol E Not reported High Strong (Binding energy: -9.6 kcal/mol) Not reported
Kanzonol W Not reported Low Weak Not reported
Kanzonol R Not reported Moderate Not reported Not reported

Key Insights :

  • This compound’s anti-ZIKV activity is linked to its chalcone scaffold, which disrupts viral polymerase function .
  • Kanzonol E’s superior α-amylase inhibition (vs. acarbose, -8.3 kcal/mol) correlates with its hydroxylation pattern, enabling stronger hydrogen bonding to enzyme active sites .
Pharmacokinetic Properties
Compound Oral Bioavailability Blood-Brain Barrier (BBB) Penetration Toxicity Profile
This compound Moderate (63%) Low (BBB permeability: 0.03) Low hepatotoxicity; non-mutagenic
Kanzonol E High (85%) None (White region in BOILED-Egg plot) CNS-safe due to no BBB penetration
Kanzonol W Poor (Gray region) Not applicable High logP (6.3) raises hepatotoxicity risk

Key Notes:

  • This compound’s moderate bioavailability is attributed to its balanced logP (6.30) and hydrogen-bonding capacity .
  • Kanzonol E’s lack of BBB penetration makes it suitable for peripheral targets without CNS side effects .
  • Kanzonol W’s poor absorption correlates with its high molecular rigidity and polar surface area .

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